6-bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one
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Overview
Description
6-bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromine atom and an oxan ring in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one typically involves the reaction of indene derivatives with bromine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 6-bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
6-bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one involves its interaction with specific molecular targets. The bromine atom and the oxan ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
- 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
Uniqueness
6-bromo-2,3-dihydrospiro[indene-1,4’-oxan]-3-one is unique due to the presence of the oxan ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
2763749-62-6 |
---|---|
Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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